molecular formula C25H34O3 B14670899 4-(Hexyloxy)phenyl 4-hexylbenzoate CAS No. 38580-62-0

4-(Hexyloxy)phenyl 4-hexylbenzoate

Cat. No.: B14670899
CAS No.: 38580-62-0
M. Wt: 382.5 g/mol
InChI Key: BUUNRCPSPFAPCP-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-hexylbenzoate is an organic compound with the molecular formula C32H38O6. It is a type of ester formed from the reaction between 4-(hexyloxy)phenol and 4-hexylbenzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-hexylbenzoate typically involves the esterification reaction between 4-(hexyloxy)phenol and 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-hexylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(hexyloxy)benzoic acid and 4-hexylbenzoic acid.

    Reduction: Formation of 4-(hexyloxy)phenol and 4-hexylbenzyl alcohol.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-hexylbenzoate finds applications in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-hexylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with cellular components. The aromatic rings in the compound can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-pentylbenzoate
  • 4-(Hexyloxy)benzoic acid

Uniqueness

4-(Hexyloxy)phenyl 4-hexylbenzoate is unique due to its specific combination of hexyloxy and hexylbenzoate groups, which impart distinct physicochemical properties. This uniqueness makes it suitable for specialized applications in liquid crystal technology and advanced material synthesis.

Properties

CAS No.

38580-62-0

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-hexylbenzoate

InChI

InChI=1S/C25H34O3/c1-3-5-7-9-11-21-12-14-22(15-13-21)25(26)28-24-18-16-23(17-19-24)27-20-10-8-6-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

BUUNRCPSPFAPCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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